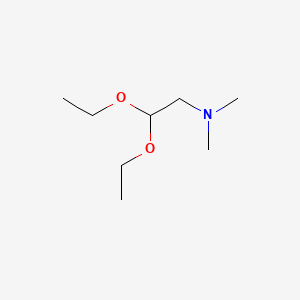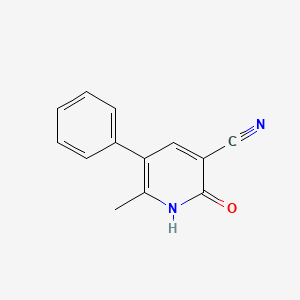
3-羟基-1-甲基哌啶
描述
3-Hydroxy-1-methylpiperidine is an organic compound with the molecular formula C6H13NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) attached to the piperidine ring. It is a colorless to light yellow liquid that is fully miscible in water .
Synthetic Routes and Reaction Conditions:
Hydroxylation Reaction: One method involves the reaction of piperidine with methylhydroxylamine to form N-methylpiperidine, which is then hydroxylated using sodium hydroxide or potassium hydroxide to yield 3-Hydroxy-1-methylpiperidine.
Esterification and Hydrolysis: Another method involves the esterification of piperidine with formic acid to produce N-methylpiperidine formate, which is then hydrolyzed to form 3-Hydroxy-1-methylpiperidine.
Industrial Production Methods: The industrial production of 3-Hydroxy-1-methylpiperidine typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions include high temperatures (200-230°C) and high pressures (approximately 90467.4 Torr) .
Types of Reactions:
Oxidation: 3-Hydroxy-1-methylpiperidine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Halides, amines, or alkyl derivatives.
科学研究应用
3-Hydroxy-1-methylpiperidine has a wide range of applications in scientific research:
作用机制
Target of Action
It has been used as a reactant for the synthesis of various compounds, indicating its potential role in interacting with a variety of molecular targets .
Mode of Action
It’s known to be a reactant in the synthesis of various compounds, suggesting it may interact with its targets through a variety of mechanisms .
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability .
Result of Action
It’s known to be a reactant in the synthesis of various compounds, suggesting it may have diverse effects depending on the context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-1-methylpiperidine . For instance, its stability may be affected by temperature and pH, while its efficacy may be influenced by the presence of other compounds in the reaction environment .
生化分析
Biochemical Properties
3-Hydroxy-1-methylpiperidine plays a crucial role in biochemical reactions, particularly in the synthesis of pyridine derivatives, phenylcarbamate derivatives, and amino phosphite ligands . It interacts with enzymes such as cyclin-dependent kinase 5 (CDK5) inhibitors and nicotinic acetylcholine receptors . These interactions are essential for the formation of antitumor agents and ligands for nicotinic acetylcholine receptors .
Cellular Effects
3-Hydroxy-1-methylpiperidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the activity of enzymes and proteins involved in these processes, thereby modulating cell function . The compound’s impact on cell signaling pathways and gene expression is particularly significant in the context of its use in pharmaceutical applications .
Molecular Mechanism
At the molecular level, 3-Hydroxy-1-methylpiperidine exerts its effects through binding interactions with specific biomolecules . It acts as a reactant in the synthesis of pyridine derivatives, which are known to inhibit CDK5 . Additionally, it forms phenylcarbamate derivatives that act as ligands for nicotinic acetylcholine receptors . These interactions result in enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-1-methylpiperidine change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that the compound can maintain its activity over extended periods, although some degradation may occur .
Dosage Effects in Animal Models
The effects of 3-Hydroxy-1-methylpiperidine vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic pathways .
Metabolic Pathways
3-Hydroxy-1-methylpiperidine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites . These pathways include the synthesis of pyridine derivatives and phenylcarbamate derivatives, which are crucial for its biochemical activity . The compound’s involvement in these pathways affects metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, 3-Hydroxy-1-methylpiperidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s solubility in water facilitates its transport across cellular membranes .
Subcellular Localization
3-Hydroxy-1-methylpiperidine is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments . The compound’s presence in these compartments is essential for its role in biochemical reactions and cellular processes .
相似化合物的比较
Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the hydroxyl and methyl groups.
3-Hydroxypiperidine: Similar to 3-Hydroxy-1-methylpiperidine but without the methyl group.
1-Methylpiperidine: Similar to 3-Hydroxy-1-methylpiperidine but without the hydroxyl group.
Uniqueness: 3-Hydroxy-1-methylpiperidine is unique due to the presence of both a hydroxyl group and a methyl group on the piperidine ring, which imparts distinct chemical and biological properties . This combination of functional groups allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
1-methylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKANCZCEGQDKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883920 | |
| Record name | 3-Piperidinol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3554-74-3 | |
| Record name | 3-Hydroxy-1-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinol, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-1-methylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Piperidinol, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Piperidinol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the study utilize circular dichroism (CD) to understand the structure of 1-methylpiperidin-3-ol?
A1: The study employs CD spectroscopy to investigate the conformation and absolute configuration of 3-hydroxy-piperidines, including 1-methylpiperidin-3-ol. CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of molecules. By analyzing the Cotton effect (the characteristic CD signal) of (R)-1-methylpiperidin-3-ol, the researchers could deduce its preferred conformation in solution. The study found that the CD data supported a conformation for (R)-1-methylpiperidin-3-ol that aligned with a simple piperidine helicity rule established by comparing it to the conformationally rigid (R)-quinuclidin-3-ol [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















